molecular formula C18H15Cl3N3OP B14534071 N,N',N''-Tris(3-chlorophenyl)phosphoric triamide CAS No. 62480-07-3

N,N',N''-Tris(3-chlorophenyl)phosphoric triamide

Cat. No.: B14534071
CAS No.: 62480-07-3
M. Wt: 426.7 g/mol
InChI Key: OORUNNVRRNBPNH-UHFFFAOYSA-N
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Description

N,N’,N’'-Tris(3-chlorophenyl)phosphoric triamide is a chemical compound with the molecular formula C18H12Cl3P. It is also known as tris(3-chlorophenyl)phosphine. This compound is characterized by the presence of three 3-chlorophenyl groups attached to a central phosphorus atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’,N’'-Tris(3-chlorophenyl)phosphoric triamide typically involves the reaction of 3-chlorophenylmagnesium bromide with phosphorus trichloride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by the addition of a suitable solvent such as tetrahydrofuran (THF). The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N,N’,N’'-Tris(3-chlorophenyl)phosphoric triamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N’,N’'-Tris(3-chlorophenyl)phosphoric triamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Substituted phosphoric triamides.

Scientific Research Applications

N,N’,N’'-Tris(3-chlorophenyl)phosphoric triamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’,N’'-Tris(3-chlorophenyl)phosphoric triamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, it can interact with cellular receptors, influencing various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Tris(3-chlorophenyl)phosphine oxide: Similar structure but with an oxygen atom bonded to the phosphorus.

    Tris(4-chlorophenyl)phosphine: Similar structure but with chlorine atoms at the para position.

    Tris(2-chlorophenyl)phosphine: Similar structure but with chlorine atoms at the ortho position.

Uniqueness

N,N’,N’'-Tris(3-chlorophenyl)phosphoric triamide is unique due to the specific positioning of the chlorine atoms at the meta position, which influences its reactivity and interaction with other molecules. This unique structure makes it a valuable compound in various research applications .

Properties

CAS No.

62480-07-3

Molecular Formula

C18H15Cl3N3OP

Molecular Weight

426.7 g/mol

IUPAC Name

N-bis(3-chloroanilino)phosphoryl-3-chloroaniline

InChI

InChI=1S/C18H15Cl3N3OP/c19-13-4-1-7-16(10-13)22-26(25,23-17-8-2-5-14(20)11-17)24-18-9-3-6-15(21)12-18/h1-12H,(H3,22,23,24,25)

InChI Key

OORUNNVRRNBPNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NP(=O)(NC2=CC(=CC=C2)Cl)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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